molecular formula C17H15NO2 B13130323 2-[(Dimethylamino)methyl]anthracene-9,10-dione CAS No. 96424-32-7

2-[(Dimethylamino)methyl]anthracene-9,10-dione

Cat. No.: B13130323
CAS No.: 96424-32-7
M. Wt: 265.31 g/mol
InChI Key: XMWABFHDJOALQN-UHFFFAOYSA-N
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Description

2-[(Dimethylamino)methyl]anthracene-9,10-dione is a synthetic anthracene-9,10-dione derivative characterized by a dimethylaminomethyl substituent at the 2-position of the anthracene scaffold. This compound belongs to the broader class of aminoanthraquinones, which are known for their diverse biological activities, including antitumor, antimicrobial, and DNA-intercalating properties .

Properties

CAS No.

96424-32-7

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

2-[(dimethylamino)methyl]anthracene-9,10-dione

InChI

InChI=1S/C17H15NO2/c1-18(2)10-11-7-8-14-15(9-11)17(20)13-6-4-3-5-12(13)16(14)19/h3-9H,10H2,1-2H3

InChI Key

XMWABFHDJOALQN-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

The synthesis of 2-[(Dimethylamino)methyl]anthracene-9,10-dione can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of anthracene-9,10-dione with dimethylamine . The reaction typically requires a Lewis acid catalyst, such as aluminum chloride, and is carried out under anhydrous conditions to prevent hydrolysis of the catalyst. The reaction proceeds as follows:

    Friedel-Crafts Alkylation:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and more efficient separation techniques to isolate the desired product .

Chemical Reactions Analysis

2-[(Dimethylamino)methyl]anthracene-9,10-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Some common reactions are:

  • Oxidation

      Reagents: Potassium permanganate, Chromic acid

      Conditions: Aqueous or organic solvents, elevated temperatures

      Products: Oxidized derivatives of the anthracene core

  • Reduction

      Reagents: Sodium borohydride, Lithium aluminum hydride

      Conditions: Anhydrous solvents, room temperature or slightly elevated temperatures

      Products: Reduced derivatives, such as anthracene-9,10-diol

  • Substitution

      Reagents: Halogens (e.g., bromine, chlorine), Nucleophiles (e.g., amines, thiols)

      Conditions: Various solvents, room temperature or elevated temperatures

      Products: Substituted anthracene derivatives

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that anthracene-9,10-diones, including 2-[(Dimethylamino)methyl]anthracene-9,10-dione, exhibit significant anticancer properties. Studies have shown that these compounds can act as DNA intercalators, disrupting cancer cell proliferation without inducing mutagenicity in bacterial strains . For instance, derivatives of anthracene-9,10-dione have been evaluated for their cytotoxic effects on various cancer cell lines, revealing promising results in inhibiting tumor growth.

Antimicrobial Properties
The compound has also been identified for its antimicrobial activity. Amino-substituted derivatives of anthracene-9,10-diones have demonstrated effectiveness against a range of bacterial and fungal pathogens. In vitro studies reported high antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent for infectious diseases .

Biological Mechanisms
The mechanism of action for these compounds often involves the inhibition of key enzymes or the disruption of cellular processes. For example, certain derivatives have been found to inhibit glutathione reductase and xanthine oxidase, which are crucial in various metabolic pathways .

Analytical Chemistry

Analytical Reagents
this compound serves as an analytical reagent in colorimetric assays and metal ion detection. Its ability to form colored complexes with metal ions makes it a valuable tool for quantitative analysis in chemical laboratories . The compound's fluorescence properties are exploited in the detection of trace metals and other analytes.

Chemosensors
The compound has been incorporated into organic chemosensors due to its electronic properties. These sensors can detect changes in pH or the presence of specific ions through fluorescence quenching or enhancement mechanisms . This application is particularly relevant in environmental monitoring and food safety.

Materials Science

Dyes and Pigments
Amino-anthracenediones are widely used in the production of dyes and pigments due to their vibrant colors and stability. The structural modifications introduced by substituents like dimethylamino groups enhance their solubility and lightfastness, making them suitable for various industrial applications .

Polymer Composites
Research has explored the incorporation of this compound into polymer matrices to create materials with enhanced optical properties. These composites can be used in applications ranging from coatings to electronic devices due to their improved mechanical strength and thermal stability .

Case Studies

  • Anticancer Drug Development
    • A study investigated the cytotoxic effects of several anthracene derivatives on human cancer cell lines. The research found that specific modifications at the 2-position significantly increased anticancer activity while minimizing side effects associated with traditional chemotherapy agents .
  • Antimicrobial Efficacy
    • A series of experiments assessed the antimicrobial properties of various amino-substituted anthraquinones. The results indicated that compounds similar to this compound showed potent activity against resistant bacterial strains, suggesting potential use as new antibiotics .
  • Environmental Sensors
    • Research focused on developing fluorescent sensors based on anthracenedione derivatives for detecting heavy metals in water samples. The sensors exhibited high sensitivity and selectivity, demonstrating the practical application of these compounds in environmental monitoring .

Mechanism of Action

The mechanism of action of 2-[(Dimethylamino)methyl]anthracene-9,10-dione involves its interaction with DNA topoisomerase II, an enzyme critical for DNA replication and cell division . The compound intercalates into the DNA strands, stabilizing the DNA-topoisomerase II complex and preventing the re-ligation of the DNA strands. This leads to the accumulation of DNA breaks and ultimately induces cell death. The molecular targets and pathways involved include the DNA double helix and the catalytic cycle of topoisomerase II.

Comparison with Similar Compounds

Key Observations :

  • Position 2 Derivatives: Substituents at position 2 (e.g., butylamino, dimethylaminomethyl, dodecylthio) demonstrate enhanced solubility and variable cytotoxic activities. For example, 2-(butylamino)anthracene-9,10-dione (5a) exhibits potent cytotoxicity against MCF-7 and Hep-G2 cells (IC₅₀ ~1 µg/mL), suggesting that aminoalkyl groups at this position optimize antitumor activity .
  • Hydroxyl vs. Amino Groups: Hydroxyl-substituted derivatives (e.g., compound 25) show moderate antitumor activity compared to amino-substituted analogs, likely due to reduced basicity and altered hydrogen-bonding interactions .

DNA-Binding Modes and Intercalation

The intercalation mechanism of anthracene-9,10-dione derivatives depends on substituent position and charge:

  • Classical Intercalation: Derivatives substituted at 1,4 or 1,8 positions (e.g., 1,4-bis[(aminoalkyl)amino]anthracene-9,10-diones) bind with both substituents in the same DNA groove, exhibiting faster association/dissociation kinetics .
  • Threading Intercalation: 2,6-disubstituted derivatives (e.g., this compound) bind with substituents in opposite grooves, reducing association/dissociation rates by ~10-fold while maintaining comparable binding constants .

Hydrogen-Bonding Interactions :

  • Carbonyl and phenolic groups at position 9 form hydrogen bonds with glutamine side chains, while position 10 substituents interact with lysine residues in protein targets (e.g., tau inhibitors) .

Antitumor Activity and Structure-Activity Relationships (SAR)

  • Aminoalkyl vs. Aryl Substituents: Aminoalkyl groups (e.g., dimethylaminomethyl) enhance cytotoxicity compared to aryl groups. For instance, β-alanine ethyl ester derivatives of anthracene-9,10-dione exhibit superior activity against NCI-H460 and Hep-G2 cells compared to aloe emodin, a natural anthraquinone .
  • Dual Substitution: Bis-aminoalkyl derivatives (e.g., 1,5-bis{[2-(methylamino)ethyl]amino}anthracene-9,10-dione) show enhanced DNA affinity and antitumor potency due to synergistic electronic and steric effects .

Biological Activity

2-[(Dimethylamino)methyl]anthracene-9,10-dione, a synthetic compound belonging to the anthraquinone family, has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant case studies based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H15N1O2C_{15}H_{15}N_{1}O_{2}. The compound features two ketone groups attached to the anthracene structure, with a dimethylamino group at the 2-position. This unique arrangement allows for various interactions with biological molecules, influencing its pharmacological properties.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities through different mechanisms:

  • DNA Interaction : The compound binds to DNA, potentially leading to cytotoxic effects in cancer cells. Studies have shown that it can interstrand crosslink DNA and unwind supercoiled DNA structures, which is crucial in understanding its anticancer properties .
  • Antimicrobial Properties : Preliminary data suggest that this anthraquinone derivative may exhibit antimicrobial activity against various pathogens. Its structural similarity to other known antimicrobial agents enhances its potential in this area .
  • Anticancer Activity : The compound has been evaluated for its anticancer effects, particularly against human hepatocellular carcinoma (HepG2) cells. It has shown significant inhibition of cell proliferation at low concentrations .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
DNA BindingInterstrand crosslinking and unwinding
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxicity against HepG2 cells

Case Study: Anticancer Properties

A study focused on a series of anthraquinone derivatives including this compound revealed that compounds with similar structures demonstrated enhanced cytotoxicity against various cancer cell lines. The mechanism involved the formation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Case Study: Antimicrobial Activity

In vitro tests have indicated that this compound exhibits significant antimicrobial activity against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, suggesting its potential as a therapeutic agent in treating infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For instance:

  • Substituents at the 1 or 4 positions on the anthracene ring can enhance or diminish activity.
  • Alkyl chain length in the dimethylamino group affects DNA binding affinity and subsequent cytotoxic effects.

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